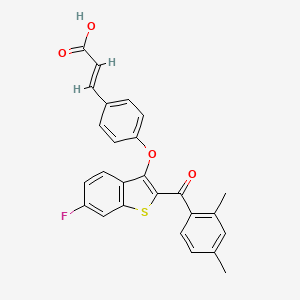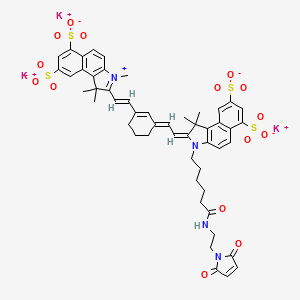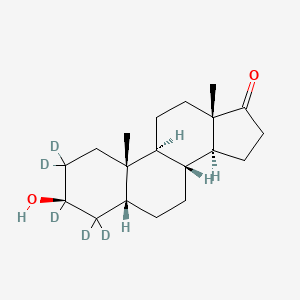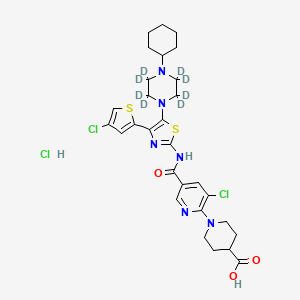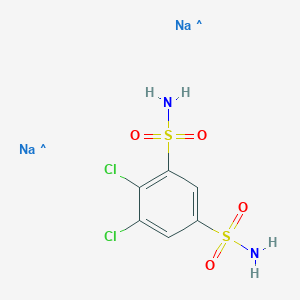
Dichlorphenamide (disodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorphenamide (disodium) is a carbonic anhydrase inhibitor primarily used in the treatment of glaucoma and periodic paralysis . It is a sulfonamide derivative with the chemical formula C6H6Cl2N2O4S2 . This compound has been approved for medical use in various countries and is known for its efficacy in reducing intraocular pressure and managing muscle paralysis conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichlorphenamide (disodium) is synthesized through a multi-step chemical process. The primary synthetic route involves the reaction of 4,5-dichlorobenzene-1,3-disulfonyl chloride with ammonia to form 4,5-dichlorobenzene-1,3-disulfonamide . This intermediate is then treated with sodium hydroxide to yield dichlorphenamide (disodium) .
Industrial Production Methods
In industrial settings, the production of dichlorphenamide (disodium) involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes steps such as crystallization, filtration, and drying to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dichlorphenamide (disodium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different sulfonamide derivatives.
Reduction: Reduction reactions can modify its sulfonamide groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted sulfonamides and modified benzene derivatives .
Applications De Recherche Scientifique
Dichlorphenamide (disodium) has a wide range of scientific research applications:
Mécanisme D'action
Dichlorphenamide (disodium) exerts its effects by inhibiting the enzyme carbonic anhydrase . This inhibition reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure . In the case of periodic paralysis, the exact mechanism is not fully understood, but it is believed to involve the modulation of ion channels in muscle cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetazolamide: Another carbonic anhydrase inhibitor used for similar indications.
Methazolamide: A related compound with a similar mechanism of action.
Brinzolamide: Used primarily in the treatment of glaucoma.
Uniqueness
Dichlorphenamide (disodium) is unique due to its dual application in both glaucoma and periodic paralysis, whereas other similar compounds are typically used for a single indication . Additionally, its specific chemical structure allows for distinct pharmacokinetic properties, such as a longer half-life compared to acetazolamide .
Propriétés
Formule moléculaire |
C6H6Cl2N2Na2O4S2 |
|---|---|
Poids moléculaire |
351.1 g/mol |
InChI |
InChI=1S/C6H6Cl2N2O4S2.2Na/c7-4-1-3(15(9,11)12)2-5(6(4)8)16(10,13)14;;/h1-2H,(H2,9,11,12)(H2,10,13,14);; |
Clé InChI |
YGKHDOHBVYWFNF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1S(=O)(=O)N)Cl)Cl)S(=O)(=O)N.[Na].[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-N-[2-(1H-indol-3-yl)ethyl]-4-N-(2-phenylethyl)-1,3,5-triazine-2,4,6-triamine](/img/structure/B12406843.png)
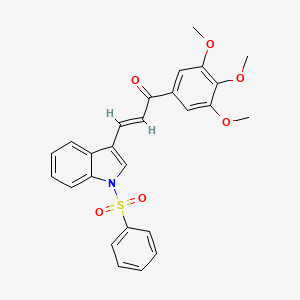



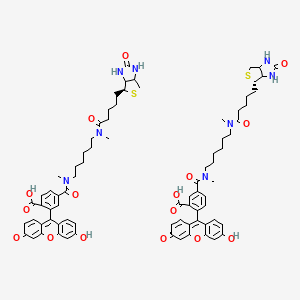
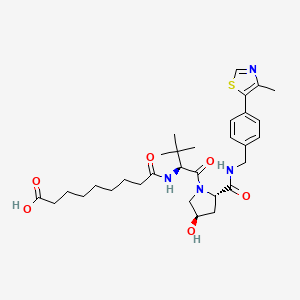
![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate](/img/structure/B12406892.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12406905.png)
